N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c26-21(19-7-3-11-25(19)31(27,28)20-8-4-12-29-20)24-22-23-18(14-30-22)17-10-9-15-5-1-2-6-16(15)13-17/h4,8-10,12-14,19H,1-3,5-7,11H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLCXAJTWMZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate aldehydes or ketones.
Introduction of the Tetrahydronaphthalene Group: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the tetrahydronaphthalene moiety to the thiazole ring.
Sulfonylation of Thiophene: The thiophene ring can be sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Formation of the Pyrrolidine Carboxamide: The final step involves coupling the thiazole-tetrahydronaphthalene intermediate with a pyrrolidine carboxamide derivative, possibly using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydronaphthalene moieties, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under reducing conditions such as hydrogenation with palladium on carbon (Pd/C).
Substitution: The thiazole and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
Biologically, the compound’s structural features suggest potential as a ligand for various biological targets, possibly influencing enzyme activity or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities, given its diverse functional groups.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Target Compound :
- Core : Thiazole (5-membered, S/N-containing heterocycle).
- Substituents :
- Tetrahydronaphthalenyl (lipophilic, aromatic).
Pyrrolidine-2-carboxamide (conformational flexibility, hydrogen-bonding capability).
Evidence Compounds (1l and 2d) :
- Core : Tetrahydroimidazo[1,2-a]pyridine (fused bicyclic system with N atoms).
- Substituents :
- Nitrophenyl (strong electron-withdrawing group).
- Cyano and ester groups (polarity modifiers).
- Benzyl or phenethyl chains (hydrophobic extensions) .
Key Contrast : The target’s thiazole and thiophene sulfonyl groups may enhance metabolic stability compared to the nitro and ester groups in 1l and 2d, which are prone to hydrolysis or reduction.
Physicochemical Properties
A comparative analysis of available data is summarized below:
| Property | 1l | 2d | Target Compound |
|---|---|---|---|
| Melting Point (°C) | 243–245 | 215–217 | N/A |
| Yield (%) | 51 | 55 | N/A |
| Key Functional Groups | Nitrophenyl, cyano, ester | Benzyl, nitrophenyl, ester | Thiophene sulfonyl, thiazole |
The moderate yields (51–55%) for 1l and 2d suggest synthetic challenges in their one-pot preparation, which may also apply to the target compound due to its complex substituents.
Biological Activity
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 922630-24-8 |
| Molecular Formula | C22H22N2OS2 |
| Molecular Weight | 394.6 g/mol |
The presence of the thiazole and thiophene rings in its structure is significant for its biological activity.
The mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. The thiazole ring may enhance binding to biological targets due to its electron-withdrawing properties, while the tetrahydronaphthalenyl moiety contributes to lipophilicity, facilitating cellular uptake.
Anticancer Activity
Research indicates that derivatives containing thiazole and pyrrolidine structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In studies involving thiazolidinone derivatives, compounds demonstrated IC50 values as low as 0.31 µM against HT-29 cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Thiazole derivatives have been noted for their antimicrobial properties. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, thiazolidinone derivatives were tested against multiple bacterial strains, exhibiting varying degrees of inhibition .
Antioxidant Activity
Antioxidant assays reveal that certain modifications in the compound's structure can enhance its ability to scavenge free radicals. Thiazolidinone derivatives have demonstrated significant antioxidant activity through mechanisms such as lipid peroxidation inhibition .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related thiazole derivative against breast cancer cells (MCF-7). The compound exhibited an IC50 value of 3.2 µM, indicating substantial potency in inhibiting cancer cell proliferation .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazole-based compounds. The results indicated that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and carboxamide coupling. Critical steps include the condensation of tetrahydronaphthalene derivatives with thiazole precursors under reflux conditions (e.g., ethanol or DMF) and sulfonyl group introduction via thiophene-2-sulfonyl chloride. Temperature control (60–100°C) and solvent selection (e.g., dichloromethane for sulfonylation) are vital for yield optimization .
Q. How is the compound’s structure confirmed post-synthesis?
Characterization relies on 1H/13C NMR to identify aromatic protons (δ 7.2–8.1 ppm for thiophene/thiazole) and aliphatic signals (δ 1.5–3.5 ppm for pyrrolidine). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures analytical quality. X-ray crystallography may resolve stereochemistry in crystalline forms .
Q. What initial biological screening assays are recommended for this compound?
Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Antimicrobial activity can be screened via broth microdilution (MIC determination against Gram+/Gram– bacteria). Dose-response curves (IC50/EC50) establish potency thresholds .
Q. Which solvents and bases optimize coupling reactions during synthesis?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in carboxamide formation. Mild bases (K2CO3, Et3N) are preferred for sulfonylation to avoid side reactions. For thiazole ring closure, ethanol or THF with catalytic p-TsOH improves cyclization efficiency .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses with low intermediate stability?
Use statistical experimental design (e.g., Box-Behnken or central composite designs) to model factors like temperature, solvent polarity, and catalyst loading. For example, a 3-factor design reduced impurity formation in thiazole intermediates by 40% when optimizing reflux time (4–6 hrs) and stoichiometric ratios .
Q. What strategies address low oral bioavailability indicated by rapid in vivo clearance?
Modify the pyrrolidine ring with prodrug approaches (e.g., esterification of the carboxamide) or introduce solubilizing groups (e.g., PEGylation). Pharmacokinetic studies in rodent models show that methyl substitutions on the tetrahydronaphthalene moiety increase plasma half-life by 2.5-fold .
Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?
Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways. If in vitro IC50 is low (e.g., 50 nM) but in vivo efficacy is absent, consider plasma protein binding assays to assess free drug availability. Parallel studies in 3D tumor spheroids may better replicate in vivo complexity .
Q. What computational methods guide reaction design and mechanistic studies?
Density functional theory (DFT) predicts transition states for sulfonylation and cyclization steps. Molecular dynamics simulations model solvent effects on intermediate stability. For example, ICReDD’s reaction path search algorithms reduced optimization time by 60% when predicting optimal coupling conditions .
Q. How to design SAR studies focusing on thiazole and thiophene moieties?
Synthesize analogs with substituted thiazoles (e.g., methyl, chloro) and thiophene sulfonyl variants (e.g., 3-thienyl vs. 2-thienyl). Testing against kinase panels revealed that electron-withdrawing groups on thiophene enhance target affinity by 3-fold, while bulky thiazole substituents reduce membrane permeability .
Q. What in vitro models assess metabolic stability and metabolite identification?
Use human liver microsomes (HLM) with NADPH cofactors to quantify intrinsic clearance (CLint). LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the tetrahydronaphthalene ring). Cross-species comparisons (rat vs. human) predict translational relevance, with CYP3A4 often implicated in oxidative metabolism .
Data Contradiction Analysis Example
Observation : High in vitro potency (IC50 = 80 nM) but no tumor reduction in xenograft models.
Resolution Steps :
Plasma Stability : Check compound degradation in serum (e.g., 50% loss after 1 hr suggests poor stability).
Protein Binding : >95% binding to albumin reduces free drug concentration.
Metabolite Interference : Identify inactive metabolites via HLM/LC-MS.
Alternative Models : Test in PDX (patient-derived xenograft) models with enhanced stromal interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
